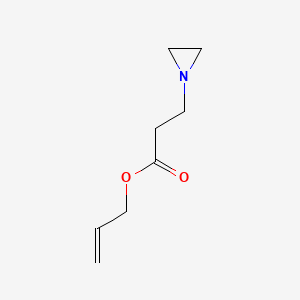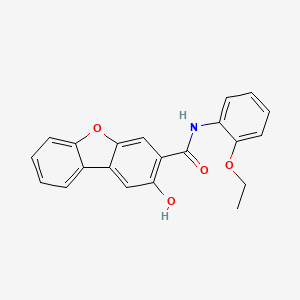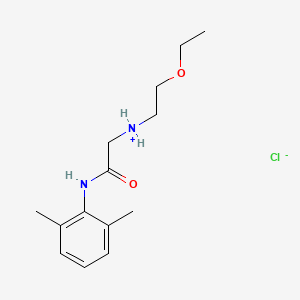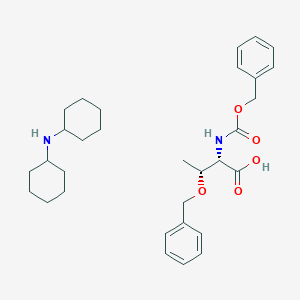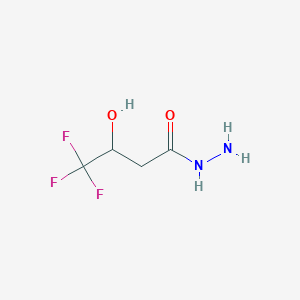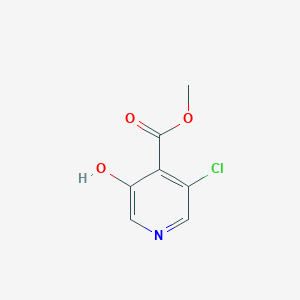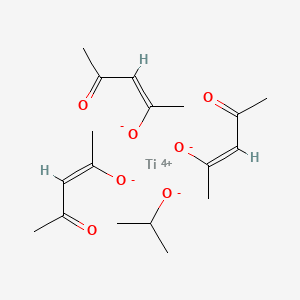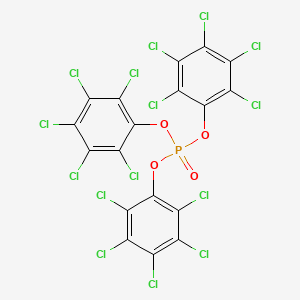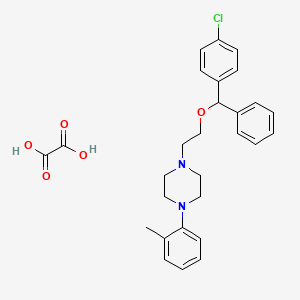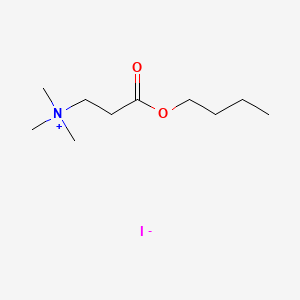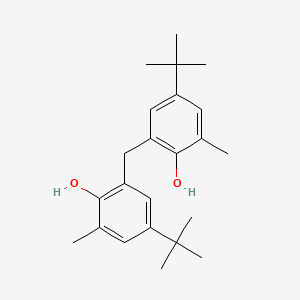
6,6'-Methylenebis(4-tert-butyl-o-cresol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Methylenebis(4-tert-butyl-o-cresol) is a phenolic antioxidant widely used in various industrial applications. It is known for its ability to stabilize polymers and prevent oxidative degradation. The compound has the molecular formula C23H32O2 and a molecular weight of 340.4990 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Methylenebis(4-tert-butyl-o-cresol) typically involves the reaction of 4-tert-butyl-o-cresol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between two 4-tert-butyl-o-cresol molecules .
Industrial Production Methods
In industrial settings, the production of 6,6’-Methylenebis(4-tert-butyl-o-cresol) is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Methylenebis(4-tert-butyl-o-cresol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups in the compound can be oxidized to quinones under certain conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: The major products are quinones and other oxidized derivatives.
Substitution: The products depend on the substituents introduced, such as halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
6,6’-Methylenebis(4-tert-butyl-o-cresol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in preventing oxidative damage in medical devices and pharmaceuticals.
Industry: Widely used in the rubber and plastic industries to enhance the stability and longevity of products.
Wirkmechanismus
The antioxidant activity of 6,6’-Methylenebis(4-tert-butyl-o-cresol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the propagation of oxidative chain reactions. The compound targets reactive oxygen species and other free radicals, protecting polymers and biological systems from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 4,4’-Methylenebis(6-tert-butyl-o-cresol)
- 2,2’-Methylenebis(6-tert-butyl-p-cresol)
Uniqueness
6,6’-Methylenebis(4-tert-butyl-o-cresol) is unique due to its specific structure, which provides a balance between steric hindrance and antioxidant activity. The tert-butyl groups enhance its stability and solubility in non-polar environments, making it particularly effective in stabilizing polymers and other hydrophobic materials .
Eigenschaften
CAS-Nummer |
3634-86-4 |
|---|---|
Molekularformel |
C23H32O2 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
4-tert-butyl-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methyl]-6-methylphenol |
InChI |
InChI=1S/C23H32O2/c1-14-9-18(22(3,4)5)12-16(20(14)24)11-17-13-19(23(6,7)8)10-15(2)21(17)25/h9-10,12-13,24-25H,11H2,1-8H3 |
InChI-Schlüssel |
MUOCKFNUAUVTHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)C(C)(C)C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


